molecular formula C18H26N2O4 B2743084 tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate CAS No. 1233954-81-8

tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate

Cat. No.: B2743084
CAS No.: 1233954-81-8
M. Wt: 334.416
InChI Key: QJVCBGAEYLTUTA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:

    Acylation: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is acylated using an appropriate acylating agent.

    Amidation: The acylated intermediate is then reacted with 4-methoxybenzoyl chloride to form the benzamido derivative.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications

Properties

IUPAC Name

tert-butyl 4-[(4-methoxybenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-14(10-12-20)19-16(21)13-5-7-15(23-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVCBGAEYLTUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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